1-Ethyl-1-cyclododecanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16313-36-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethylcyclododecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h15H,2-13H2,1H3 |
InChI Key |
LFMXXMJSRXDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 1 Ethyl 1 Cyclododecanol
Nucleophilic Substitution Reactions
Nucleophilic substitution at the tertiary carbon center of 1-Ethyl-1-cyclododecanol is a key transformation, primarily following the S(_N)1 mechanism.
S(_N)1 Mechanisms in Tertiary Alicyclic Alcohols and Carbocation Intermediates
Tertiary alcohols, including this compound, readily undergo S(_N)1 (Substitution Nucleophilic Unimolecular) reactions in the presence of acid. pearson.com The mechanism involves a multi-step process initiated by the protonation of the hydroxyl group by an acid, forming an alkyloxonium ion. libretexts.orglibretexts.org This protonation step converts the poor leaving group, hydroxide (B78521) (OH⁻), into a good leaving group, water (H₂O). libretexts.org
The subsequent step is the rate-determining step: the spontaneous dissociation of the leaving group to form a tertiary carbocation. chemistrysteps.comunco.edu In the case of this compound, this results in the formation of the 1-ethylcyclododecyl carbocation. This carbocation is relatively stable due to the inductive effect and hyperconjugation from the three alkyl groups attached to the positively charged carbon. libretexts.org The stability of this tertiary carbocation is the primary reason why these substrates favor the S(_N)1 pathway over the S(_N)2 pathway. chemistrysteps.com
The carbocation intermediate has a trigonal planar geometry around the sp²-hybridized carbon, with an empty p-orbital perpendicular to the plane. libretexts.orgksu.edu.sa In the final step, a nucleophile attacks the electrophilic carbocation. libretexts.org This attack can occur from either face of the planar carbocation, which typically leads to a racemic mixture of products if the carbon center were chiral.
Mechanism of S(_N)1 Reaction for this compound:
Protonation: The hydroxyl group of this compound is protonated by an acid (e.g., HBr).
Carbocation Formation: The protonated alcohol loses a molecule of water to form the stable tertiary 1-ethylcyclododecyl carbocation. This is the slow, rate-determining step.
Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the carbocation to form the final substitution product, 1-bromo-1-ethylcyclododecane. pearson.com
Stereoretentive S(_N)1 Reactions Involving Nonclassical Carbocation Intermediates
While typical S(_N)1 reactions proceeding through classical, planar carbocations lead to racemization, stereoretention is possible through the involvement of nonclassical carbocation intermediates. nih.govacs.org These intermediates are formed when a neighboring group participates in the stabilization of the positive charge, preventing free rotation and blocking one face of the molecule from nucleophilic attack. acs.org
S(_N)2-like Stereoinversion in Tertiary Alcohols: Exceptions and Facilitated Pathways
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry, is generally considered inaccessible for tertiary substrates like this compound due to severe steric hindrance. nih.govresearchgate.net However, exceptions have been documented where S(_N)2-like stereoinversion can occur at a tertiary carbon. researchgate.net
These transformations are not typical S(_N)2 reactions but are facilitated by specific conditions. For instance, the use of certain Lewis acids can catalyze the solvolysis of chiral tertiary alcohols, leading to stereochemical inversion with nitrogenous nucleophiles. nih.gov These reactions may proceed by the stereoselective trapping of a contact ion-pair before it fully dissociates into a free carbocation, or through other complex mechanisms that avoid the formation of a fully racemizing planar carbocation. researchgate.net Reports have also described intramolecular substitution reactions on enantioenriched tertiary alcohols, catalyzed by iron(III), that proceed with a high degree of chirality transfer, suggesting an S(_N)2-like pathway. core.ac.uk For this compound, such pathways would be considered highly specialized and not the expected outcome under standard substitution conditions.
Elimination Reactions
In addition to substitution, tertiary alcohols readily undergo elimination reactions, particularly under acidic conditions and with heat, to form alkenes.
E1 Mechanism and Carbocation Formation from Tertiary Alcohols
The dehydration of this compound follows the E1 (Elimination Unimolecular) mechanism. chemistrysteps.comlibretexts.org The E1 and S(_N)1 pathways share the first two steps: protonation of the hydroxyl group and the subsequent formation of a carbocation intermediate. pearson.comlibretexts.org Therefore, the rate of reaction is dependent on the stability of the carbocation formed. chemistrysteps.com
Once the 1-ethylcyclododecyl carbocation is formed, the E1 pathway diverges from the S(_N)1 pathway. Instead of being attacked by a nucleophile, the carbocation loses a proton from an adjacent carbon atom. masterorganicchemistry.com A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts the proton, and the electrons from the C-H bond move to form a new π-bond, resulting in an alkene. libretexts.org
For this compound, proton abstraction can occur from two locations, potentially leading to two different alkene products:
1-ethylidenecyclododecane (by removal of a proton from the ethyl group)
1-ethyl-cyclododecene (by removal of a proton from the cyclododecyl ring)
According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. periodicchemistry.com The relative stability of the resulting alkenes would determine the major product of the E1 dehydration.
Competition between Elimination and Substitution Pathways in Acid-Mediated Reactions
In acid-mediated reactions of tertiary alcohols, the S(_N)1 and E1 mechanisms are in direct competition because they share a common carbocation intermediate. pearson.comksu.edu.sa The final product distribution—whether substitution or elimination predominates—is influenced by several key factors. researchgate.net
Key Factors Influencing S(_N)1 vs. E1 Competition:
Temperature: Higher temperatures favor elimination over substitution. Elimination reactions have higher activation energy and result in an increase in the number of molecules (entropy), making them more favorable at elevated temperatures. masterorganicchemistry.comlumenlearning.com
Nucleophile/Base Character: The nature of the anion from the acid plays a crucial role.
Substitution (S(_N)1) is favored by good nucleophiles that are weak bases, such as halide ions (Cl⁻, Br⁻, I⁻). libretexts.org Reactions with concentrated hydrohalic acids at lower temperatures tend to yield alkyl halides. pearson.comresearchgate.net
Elimination (E1) is favored by poor nucleophiles that are weak bases, such as HSO₄⁻ (from H₂SO₄) or H₂PO₄⁻ (from H₃PO₄). masterorganicchemistry.com These anions are not effective at attacking the carbocation, making proton abstraction the more likely outcome. masterorganicchemistry.com
Reaction Conditions: The concentration of the acid can also influence the outcome. Concentrated acids in excess at room temperature may favor substitution, while refluxing with diluted acids can promote elimination. researchgate.net
The table below summarizes the general outcomes for the reaction of a tertiary alcohol like this compound under different conditions.
Table 1: S(_N)1 vs. E1 Competition in Reactions of this compound
| Reagent(s) | Conditions | Dominant Pathway | Major Product(s) |
|---|---|---|---|
| Conc. HBr or HCl | Low Temperature | SN1 | 1-Bromo-1-ethylcyclododecane or 1-Chloro-1-ethylcyclododecane |
| Conc. H₂SO₄ or H₃PO₄ | High Temperature (Heat) | E1 | 1-Ethylidenecyclododecane and/or 1-Ethyl-cyclododecene |
| Dilute Acid | Reflux | E1 | 1-Ethylidenecyclododecane and/or 1-Ethyl-cyclododecene |
Oxidation Reactions
The oxidation of cyclododecanol (B158456) and its derivatives, such as this compound, is a significant transformation in organic synthesis, leading to the formation of cyclododecanone (B146445) and its corresponding derivatives. Cyclododecanone itself is a valuable and commercially available ketone, often produced through the oxidation of cyclododecane (B45066) or cyclododecanol. google.com It serves as a crucial intermediate in the synthesis of various complex macrocyclic systems. arkat-usa.orgresearchgate.net
The general mechanism for the oxidation of a secondary alcohol like cyclododecanol involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom bonded to the hydroxyl group, resulting in the formation of a carbon-oxygen double bond (a ketone). youtube.com While specific studies detailing the direct oxidation of this compound to the corresponding ethyl-substituted cyclododecanone are not prevalent in the provided results, the reactivity of the parent cyclododecanol provides a strong model. The oxidation of cyclododecanol to cyclododecanone can be achieved using various oxidizing agents, including nitric acid, often at elevated temperatures to achieve high yields. Industrial processes may also employ catalytic oxidation methods.
Furthermore, cyclododecanone can undergo further oxidation to yield dicarboxylic acids like 1,12-dodecanedioic acid (DDA), a precursor for polymers such as Nylon-12. This subsequent oxidation often proceeds through a Baeyer-Villiger oxidation mechanism, which can be catalyzed by certain enzymes.
A variety of oxidation methodologies have been applied to cyclododecanone to create further derivatives. arkat-usa.orgresearchgate.net For instance, treatment with sodium nitrite (B80452) and hydrochloric acid can lead to the formation of 1,2-cyclododecanedione. arkat-usa.orgresearchgate.net
Derivatization Reactions
Esterification is a fundamental reaction in organic chemistry where an alcohol reacts with a carboxylic acid or its derivative to form an ester. chemguide.co.uktoagosei.co.jpgoogle.com This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.ukgoogle.com The process is reversible, and to drive the reaction towards the formation of the ester, one of the products, usually water, is often removed. google.com
In the context of this compound, esterification would involve the reaction of its hydroxyl group with a carboxylic acid or an acyl halide. For example, the reaction of 1-methyl-cyclododecanol with acetic anhydride (B1165640) in the presence of a catalytic amount of BF3·CH3COOH has been documented to produce 1-methyl-cyclododecyl acetate. google.com A similar pathway can be inferred for this compound.
The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to form the ester. chemguide.co.uk Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often providing a faster and more irreversible reaction. chemguide.co.uk For instance, ethanoyl chloride reacts vigorously with ethanol (B145695) to produce ethyl ethanoate and hydrogen chloride gas. chemguide.co.uk
Interactive Data Table: Representative Esterification Reactions.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| 1-Methyl-cyclododecanol | Acetic anhydride | BF3·CH3COOH | 1-Methyl-cyclododecyl acetate |
| Ethanol | Ethanoic acid | Concentrated H2SO4, heat | Ethyl ethanoate |
| Ethanol | Ethanoyl chloride | - | Ethyl ethanoate |
Etherification involves the formation of an ether linkage (R-O-R'). A common method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. google.com For a tertiary alcohol like this compound, direct Williamson synthesis can be challenging due to steric hindrance and the potential for elimination reactions.
However, other methods for the etherification of related cyclododecanol derivatives have been described. Alcohols can be converted into their corresponding methyl or ethyl ethers, which are also noted for their use as fragrance ingredients. google.com One patented method describes the reaction of cyclododecanone with a bromoester in the presence of zinc (a Reformatsky reaction), followed by reduction with lithium aluminum hydride to yield a substituted cyclododecanol. google.com This product can then be optionally etherified in a manner that is known in the art, suggesting standard etherification protocols could be applied. google.com
Another approach involves the reaction of cyclododecanone-1,1-dihydroperoxide with an alkyl triflate in the presence of a base like potassium tert-butoxide (KOtBu) to form peroxyacetals, which contain ether linkages. acs.org While not a direct etherification of the alcohol, it demonstrates a pathway to ether derivatives starting from the corresponding ketone.
Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1 Cyclododecanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional experiments provide detailed information about connectivity and chemical environment.
The ¹H NMR spectrum of 1-Ethyl-1-cyclododecanol provides distinct signals corresponding to the different types of protons in the molecule. Analysis in a solvent like deuterochloroform (CDCl₃) reveals key features. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which is concentration-dependent and disappears upon D₂O exchange, confirming its identity.
The protons of the large cyclododecane (B45066) ring are chemically similar and exhibit significant signal overlap, resulting in a broad, complex multiplet in the aliphatic region, typically centered around δ 1.40 ppm. This signal integrates to 22 protons. The ethyl group provides two well-resolved signals: a quartet corresponding to the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene group. These signals are crucial for confirming the presence and structure of the ethyl substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Assignment |
|---|---|---|---|
| 1.52 | quartet (q), J = 7.4 Hz | 2H | Ethyl -CH₂- |
| 1.40 | multiplet (m) | 22H | Cyclododecane ring -(CH₂₎₁₁- |
| 1.28 | singlet (s), broad | 1H | Hydroxyl -OH |
| 0.88 | triplet (t), J = 7.4 Hz | 3H | Ethyl -CH₃ |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The spectrum of this compound is characterized by a prominent downfield signal for the quaternary carbon (C1) bonded to the hydroxyl group, typically appearing around δ 77.5 ppm. This signal is weak due to the absence of attached protons and a long relaxation time. The carbons of the ethyl group are observed at distinct shifts, with the methylene carbon appearing further downfield than the methyl carbon.
Due to the high symmetry and conformational flexibility of the 12-membered ring, the signals for the cyclododecane carbons often appear as a cluster of closely spaced peaks in the δ 20-40 ppm range. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH₃, CH₂, and CH carbons, confirming the assignments.
For unambiguous proof of the carbon-carbon connectivity, the 2D-INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) technique can be employed. Although experimentally demanding due to the low natural abundance of the ¹³C isotope, this experiment directly reveals one-bond ¹³C-¹³C correlations. It would unequivocally show the connection between the ethyl group carbons and the C1 of the cyclododecane ring, providing the ultimate confirmation of the molecular structure without relying on fragmentation or inference.
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |
|---|---|---|
| 77.5 | C (Quaternary) | C-OH (C1) |
| 34.5 | CH₂ | Ethyl -CH₂- |
| 33.8 | CH₂ | Cyclododecane ring C2, C12 |
| 24.3 | CH₂ | Cyclododecane ring carbons |
| 23.9 | CH₂ | Cyclododecane ring carbons |
| 21.1 | CH₂ | Cyclododecane ring carbons |
| 8.6 | CH₃ | Ethyl -CH₃ |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule. Using Electron Ionization (EI), this compound (C₁₄H₂₈O, Molecular Weight: 212.38 g/mol ) exhibits a molecular ion peak (M⁺) at m/z 212. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, C₁₄H₂₈O.
The fragmentation pattern is characteristic of a tertiary alcohol. A prominent peak is observed at m/z 183, corresponding to the loss of the ethyl radical ([M - C₂H₅]⁺). This alpha-cleavage event results in a stable tertiary oxonium ion, making it a favored fragmentation pathway. Another significant fragment is often seen at m/z 194, resulting from the loss of a water molecule ([M - H₂O]⁺), a common process for alcohols. The base peak in the spectrum is frequently associated with further fragmentation of the large cyclododecane ring.
| m/z | Relative Intensity (%) | Proposed Fragment | Formula of Lost Neutral |
|---|---|---|---|
| 212 | 5 | [M]⁺ (Molecular Ion) | - |
| 194 | 25 | [M - H₂O]⁺ | H₂O |
| 183 | 85 | [M - C₂H₅]⁺ | •C₂H₅ |
| 99 | 100 | [C₇H₁₅]⁺ (Ring Fragment) | - |
| 55 | 70 | [C₄H₇]⁺ (Ring Fragment) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of a tertiary alcohol and a large aliphatic ring. The most diagnostic feature is a strong, broad absorption band in the region of 3600-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded alcohol group.
Strong absorption bands just below 3000 cm⁻¹ (typically around 2925 cm⁻¹ and 2855 cm⁻¹) are assigned to the C-H stretching vibrations of the numerous methylene groups in the cyclododecane ring and the ethyl substituent. The C-O stretching vibration for a tertiary alcohol gives rise to a strong band in the fingerprint region, typically around 1150 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3450 | Strong, Broad | O-H stretch (alcohol) |
| ~2925 | Strong | C-H stretch (aliphatic, asymmetric) |
| ~2855 | Strong | C-H stretch (aliphatic, symmetric) |
| ~1465 | Medium | CH₂ scissoring (bending) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
X-ray Diffraction Analysis for Solid-State Structure Determination (as applied to cyclododecanone (B146445) derivatives)
While obtaining a suitable single crystal of this compound for X-ray diffraction can be challenging, analysis of its crystalline precursor, Cyclododecanone, provides invaluable insight into the solid-state conformation of the 12-membered ring. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice.
Studies on Cyclododecanone have shown that the large ring does not adopt a planar conformation but rather a puckered, "square" or "crown-like" geometry to minimize angle and torsional strain. This analysis provides exact measurements of bond lengths, bond angles, and torsion angles within the ring. This conformational information is crucial for understanding the steric environment around the carbonyl carbon, which in turn dictates its reactivity during nucleophilic addition reactions, such as the Grignard reaction used to synthesize this compound. The solid-state structure serves as an experimental benchmark for computational models and helps explain the stereochemical outcomes of reactions involving the cyclododecane framework.
Conformational Analysis and Theoretical Investigations of Cyclododecanol Systems
Computational Chemistry Methodologies for Macrocyclic Alcohols
Computational chemistry utilizes computer simulations to solve chemical problems, offering a powerful lens through which to view molecular structures and properties. wikipedia.org For macrocyclic alcohols like 1-Ethyl-1-cyclododecanol, these methods are crucial for understanding their three-dimensional arrangements.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a detailed understanding of the electronic structure of molecules. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. DFT, on the other hand, uses the electron density to determine the energy of a system, offering a balance between accuracy and computational cost. mdpi.com These methods are particularly useful for calculating properties like activation energies and thermodynamic stabilities of different conformers. wikipedia.org For instance, DFT calculations have been effectively used to study the activation of alcohols by polyazamacrocycles and to rationalize the influence of ring size and steric hindrance on this process. rsc.org The choice of functional and basis set, such as M06-2X/6-311G(d,p) or B3LYP, can influence the accuracy of the results, with some functionals being better suited for specific types of interactions. acs.orgresearchgate.net
Molecular Mechanics (MM) and Conformational Search Algorithms
While quantum mechanical methods are highly accurate, they can be computationally expensive for large, flexible molecules. Molecular Mechanics (MM) offers a faster alternative by using classical physics to model the potential energy surface of a molecule. mdpi.com This approach is well-suited for performing conformational searches, which are essential for identifying the various low-energy structures a macrocycle can adopt. nih.gov By combining MM-based conformational searches with higher-level DFT or ab initio calculations for the most stable geometries, a comprehensive understanding of the conformational preferences can be achieved. mdpi.com For example, a conformational search for cycloundecanone (B1197894) was performed using MM calculations, and the most stable geometries were then optimized using DFT methods. mdpi.com
Conformational Landscape of Cyclododecanol (B158456) and its α-Substituted Derivatives
The twelve-membered ring of cyclododecane (B45066) has a preferred square-like beilstein-journals.org conformation in the solid state. sciencepublishinggroup.com The introduction of a hydroxyl group and further substitution at the α-position, as in this compound, significantly influences this conformational landscape.
Identification and Characterization of Stable Conformations
For cyclododecanone (B146445), a close relative of cyclododecanol, the beilstein-journals.org-2-one conformation is generally preferred. researchgate.netresearchgate.net However, bulky substituents can lead to other low-energy conformations like wikipedia.org-2-one or fiveable.me-2-one. researchgate.net In the case of cyclododecanone, seven different conformations have been identified using a combination of microwave spectroscopy and computational calculations. researchgate.net The most abundant of these conformations adopts a square configuration with three C-C bonds per side. researchgate.net The stability of these conformers is largely dictated by the minimization of unfavorable interactions within the ring. researchgate.net
Influence of Transannular Interactions and Steric Strain on Conformational Preferences
Transannular strain refers to the steric repulsion between substituents on non-adjacent carbon atoms within a ring. chemaxon.comschrodinger.com In medium-sized rings like cyclododecane, these interactions are a major source of strain and play a crucial role in determining the preferred conformation. chemaxon.com The molecule will contort itself to minimize these unfavorable interactions, which can involve hydrogen atoms or larger substituent groups forced into close proximity in the ring's interior. chemaxon.com For example, in cyclododecanone, the conformational preferences are driven by the minimization of transannular H···H interactions and, to a lesser extent, eclipsed HCCH interactions. researchgate.netresearchgate.net The introduction of an ethyl group at the C1 position of cyclododecanol would introduce additional steric bulk, further influencing the conformational equilibrium to avoid increased strain.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are not only used to predict structure but also to forecast spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical predictions of NMR spectra can be invaluable for structure elucidation and for assigning experimental signals. By calculating the NMR parameters for different stable conformations and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that can be compared with experimental data. This comparison can help to confirm the presence of specific conformers in solution. Quantum mechanical methods, including DFT, are employed for these predictions, and their accuracy has been shown to be quite high, with mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in some cases.
Interactive Data Table: Computational Methods for Macrocyclic Alcohols
| Methodology | Description | Primary Application | Key Considerations |
| Ab Initio | Based on first principles of quantum mechanics, solving the Schrödinger equation. | High-accuracy energy and property calculations for smaller systems or specific conformers. | Computationally intensive, cost increases rapidly with system size. |
| Density Functional Theory (DFT) | Uses electron density to calculate molecular properties. mdpi.com | A good balance of accuracy and computational cost for a wide range of systems. wikipedia.orgmdpi.com | The choice of functional and basis set can significantly impact the results. acs.org |
| Molecular Mechanics (MM) | Uses classical mechanics to model the potential energy surface. mdpi.com | Rapid conformational searching and energy minimization for large molecules. nih.gov | Less accurate than QM methods as it does not explicitly treat electrons. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method treating a reactive core with QM and the rest of the system with MM. mdpi.com | Studying reactions and properties in large systems where only a small part is electronically active. | The definition of the QM/MM boundary is critical for accuracy. |
Interactive Data Table: Stable Conformations of Cyclododecanone
| Conformation | Relative Energy (kJ/mol) | Key Structural Features | Reference |
| beilstein-journals.org-2-one | Most Preferred | Square-like ring structure. | researchgate.netresearchgate.net |
| wikipedia.org-2-one | Low Energy | Adopted due to bulky substituents. | researchgate.net |
| fiveable.me-2-one | Low Energy | Adopted due to bulky substituents. | researchgate.net |
Advanced Applications in Organic Synthesis Research
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
In organic synthesis, building blocks are fundamental materials used to construct more complex molecular structures through various chemical reactions. cymitquimica.comcymitquimica.com 1-Ethyl-1-cyclododecanol, and more broadly its parent compound cyclododecanone (B146445), serve as exemplary building blocks in the synthesis of intricate molecules. The 12-membered carbon ring provides a large, flexible, yet structurally defined scaffold that can be extensively modified.
Cyclododecanone is a key intermediate for producing a range of valuable compounds, from polymers to pharmaceuticals. Its derivatives are employed to construct diverse heterocyclic ring systems. researchgate.net For instance, the functionalization of the cyclododecanone ring at the alpha-position is a common strategy. The reaction of cyclododecanone to form intermediates like ethyl 2-oxocyclododecanecarboxylate allows for the introduction of various functional groups, which are then used to build complex molecular architectures. sapub.org The addition of an ethyl group to the carbonyl of cyclododecanone to form this compound is a specific transformation that creates a tertiary alcohol, a functional group that can direct further reactions or be a key feature of the final target molecule.
Table 1: Key Synthetic Intermediates Derived from Cyclododecanone
| Intermediate Compound | Synthesis Method | Application | Reference |
|---|---|---|---|
| 2-Bromocyclododecanone | Bromination of cyclododecanone | Precursor for fused heterocycles | arkat-usa.orgresearchgate.net |
| Ethyl 2-oxocyclododecanecarboxylate | Claisen condensation of cyclododecanone | Synthesis of pyrazolones, pyrimidinones | researchgate.netsapub.org |
| 2-(Hydroxymethylene)cyclododecanone | Formylation of cyclododecanone | Synthesis of fused heterocycles like diazepines | researchgate.netsapub.org |
Precursors for Macrocyclic Compounds and Functional Polymers
Macrocycles, which are molecules containing a ring of at least 12 atoms, are prevalent in natural products and pharmaceutical agents due to their ability to bind to challenging biological targets with high potency and selectivity. nih.govamericanpharmaceuticalreview.com The synthesis of macrocycles is a critical and often challenging step in creating these complex molecules. nih.gov
Cyclododecanone and its derivatives, such as this compound, are pivotal precursors for macrocyclic compounds and functional polymers. The 12-carbon ring of cyclododecanone is the starting point for ring-expansion reactions to produce larger macrocyclic ketones, such as muscone (B1676871) (a 15-membered ring), a valuable fragrance. google.com Furthermore, the Baeyer-Villiger oxidation of cyclododecanone yields laurolactam, the monomer for Nylon-12, a high-performance polymer with numerous industrial applications. In a similar vein, pentadecalactone, used in the fragrance industry, is produced industrially in a five-step synthesis starting from cyclododecanone. acs.org
The use of this compound as a precursor would introduce an ethyl-substituted carbon into the macrocyclic backbone, allowing for the synthesis of novel macrocycles and functional polymers with tailored properties. Long-chain aliphatic polymers derived from such monomers bridge the properties of semicrystalline polyolefins and traditional polycondensates. acs.org
Synthesis of Fused Heterocyclic Systems via Cyclododecanone Derivatives
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are found in a vast number of natural products and pharmaceuticals. sioc-journal.cn Fusing a heterocyclic ring to a large carbocyclic scaffold like cyclododecane (B45066) creates molecules with unique three-dimensional shapes and chemical properties. Derivatives of cyclododecanone are extensively used as key intermediates to construct macrocyclic systems that incorporate fused nitrogen heterocycles of various ring sizes. sapub.orgresearchgate.net
Key intermediates such as ethyl 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone are particularly versatile. researchgate.net These β-ketoester and ketoaldehyde derivatives react with a variety of bifunctional nucleophiles to yield a wide array of fused heterocyclic systems under mild conditions. sapub.org For example, the condensation of ethyl 2-oxocyclododecanecarboxylate with phenylhydrazine (B124118) produces a fused pyrazolone, while its reaction with hydroxylamine (B1172632) hydrochloride yields a fused isoxazolone. researchgate.netsapub.org Similarly, 2-(hydroxymethylene)cyclododecanone can be condensed with 2-aminobenzimidazole (B67599) to construct complex fused pyrimidine (B1678525) systems. sapub.org
Table 2: Examples of Fused Heterocyclic Systems from Cyclododecanone Derivatives
| Starting Derivative | Reagent | Fused Heterocycle Formed | Reference |
|---|---|---|---|
| Ethyl 2-oxocyclododecanecarboxylate | Phenylhydrazine | Pyrazolone derivative | researchgate.net |
| Ethyl 2-oxocyclododecanecarboxylate | Hydroxylamine HCl | Isoxazolone derivative | researchgate.netsapub.org |
| Ethyl 2-oxocyclododecanecarboxylate | Guanidine nitrate | Pyrimidinone derivative | sapub.org |
| 2-(Hydroxymethylene)cyclododecanone | Ethylenediamine | Diazepine derivative | researchgate.netsapub.org |
Stereoselective Synthesis of Architecturally Complex Organic Structures
Stereoselective synthesis, the ability to selectively produce one stereoisomer of a product, is crucial in modern chemistry, particularly for creating pharmaceuticals where different stereoisomers can have vastly different biological activities. The large and conformationally complex ring of cyclododecanone provides a unique template for controlling stereochemistry. Research has shown that the cyclododecanone ring preferentially adopts a researchgate.net square conformation. sciencepublishinggroup.comresearchgate.net This defined conformation dictates that nucleophilic attack occurs from the less sterically hindered side of the carbonyl group, influencing the stereochemical outcome of the reaction. sciencepublishinggroup.com
A prime example is the stereoselective aldol (B89426) addition of titanium(IV) enolates of cyclododecanone to various aldehydes. sciencepublishinggroup.com These reactions proceed with excellent diastereoselectivity, yielding β-hydroxy carbonyl compounds with a controlled anti configuration. The resulting anti-aldol products have been observed to form supramolecular helical structures through hydrogen bonding. sciencepublishinggroup.com The ability to control the stereochemistry at the α- and β-positions relative to the carbonyl group is essential for building architecturally complex organic structures. The introduction of a substituent, as in this compound, adds another layer of stereochemical complexity and provides a chiral center that can influence subsequent synthetic transformations.
Table 3: Stereoselective Reactions Involving Cyclododecanone
| Reaction Type | Reagents | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Aldol Addition | Titanium(IV) enolates, Benzaldehydes | Low-temperature reaction | High diastereoselectivity for anti-β-hydroxy carbonyls | sciencepublishinggroup.com |
| Asymmetric Aldol Reaction | Chiral auxiliaries (e.g., Evans oxazolidinone), TiCl₄ | Use of chiral auxiliary to control stereochemistry | Formation of specific stereoisomers | sciencepublishinggroup.com |
Environmental Fate and Biodegradation Pathways
Environmental Release and Distribution Pathways
Specific data on the large-scale production, use, and subsequent environmental release of 1-Ethyl-1-cyclododecanol are not widely documented in public literature. However, its structural analogs, cyclododecanol (B158456) and cyclododecanone (B146445), are significant industrial intermediates, primarily for the synthesis of polymers like nylon. researchgate.net The synthesis of these C12 cyclic compounds often originates from the trimerization of butadiene to 1,5,9-cyclododecatriene (B1592173), followed by hydrogenation and oxidation steps. researchgate.netacs.orgnih.gov Industrial processes can generate a variety of byproducts, and while specific analysis has identified numerous tricyclic and tetracyclic hydrocarbons, this compound has not been listed among them. acs.orgnih.gov
Should it be released into the environment, the distribution of this compound would be dictated by its physical and chemical properties. As a large alcohol with a 14-carbon backbone, it is expected to have low water solubility, similar to other long-chain alcohols like 1-nonanol. bccampus.ca This low solubility suggests that it would preferentially partition from water to soil, sediment, and organic matter. Its potential for volatilization is likely low due to its molecular weight and the presence of the polar hydroxyl group.
Degradation Mechanisms in Environmental Compartments
The environmental persistence of this compound is determined by its resistance to both abiotic and biotic degradation mechanisms.
Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. Key processes include hydrolysis and phototransformation.
Hydrolysis : This process involves the reaction of a substance with water. Tertiary alcohols, such as this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. viu.ca The carbon-oxygen bond is stable, and the hydroxyl group is a poor leaving group, making nucleophilic substitution reactions unlikely. viu.ca
Biotransformation, the chemical alteration of substances by living organisms, is a primary pathway for the degradation of many organic compounds in the environment. beilstein-journals.orgasm.org
Tertiary alcohols are known for their recalcitrance to microbial degradation due to the steric hindrance around the hydroxyl-bearing carbon and the absence of a hydrogen atom on this carbon, which prevents direct oxidation to a ketone by common alcohol dehydrogenases. google.combritannica.comlumenlearning.comlibretexts.org However, various microorganisms, particularly from the genus Rhodococcus, have demonstrated the ability to degrade a wide range of recalcitrant hydrocarbons, including tertiary alcohols and large cyclic alkanes. asm.orgjseb.jpnih.gov
While the direct microbial degradation pathway of this compound has not been documented, a plausible pathway can be inferred from the well-studied degradation of the related compound, cyclododecanone, by Rhodococcus ruber SC1. researchgate.net This bacterium was isolated from an industrial wastewater bioreactor and can utilize cyclododecanone as its sole carbon source. asm.org
The established pathway for cyclododecanone degradation in R. ruber SC1 involves the following key steps:
Baeyer-Villiger Oxidation : A cyclododecanone monooxygenase (CDMO), a type of flavin monooxygenase, inserts an oxygen atom into the ring adjacent to the carbonyl group. This converts cyclododecanone into the corresponding C12 ester, lauryl lactone (also known as dodecanolide). google.comresearchgate.netasm.org This enzyme exhibits specificity for large cyclic ketones (C11 to C15). asm.org
Lactone Hydrolysis : A lactone hydrolase (esterase) catalyzes the hydrolytic cleavage of the lauryl lactone ring, producing 12-hydroxylauric acid (12-hydroxydodecanoic acid). google.comasm.org
Further Oxidation : The terminal alcohol group of 12-hydroxylauric acid is then oxidized to a carboxylic acid via an alcohol dehydrogenase and an aldehyde dehydrogenase, ultimately forming 1,12-dodecanedioic acid (DDDA). asm.org This dicarboxylic acid can then be further metabolized through β-oxidation.
For this compound, a hypothetical biodegradation pathway can be proposed, likely initiated by specialized microbial enzymes capable of acting on tertiary alcohols.
Proposed Biodegradation Pathway for this compound:
| Step | Proposed Reaction | Intermediate Compound | Enzyme Class (Hypothetical) |
| 1 | Initial oxidation of the tertiary alcohol to a ketone. This is a critical and likely rate-limiting step. Some bacteria degrade tertiary alcohols via hydroxylation or desaturation. asm.orgresearchgate.netresearchgate.netnih.gov | 1-Ethylcyclododecanone | Monooxygenase / Desaturase |
| 2 | Baeyer-Villiger mono-oxidation of the resulting ketone, analogous to the action of CDMO from R. ruber SC1. | 13-Ethyl-13-tridecanolide (an ethyl-substituted C13 lactone) | Baeyer-Villiger Monooxygenase |
| 3 | Hydrolysis of the lactone ring. | 12-Hydroxy-12-ethyl-dodecanoic acid | Lactone Hydrolase / Esterase |
| 4 | Further degradation via ring cleavage and subsequent oxidation pathways (e.g., β-oxidation). | Smaller organic acids | Dehydrogenases, Oxidases |
This proposed pathway is based on the known metabolic capabilities of Rhodococcus and other bacteria toward similar structures. The initial attack on the stable tertiary alcohol is the most uncertain step but is a prerequisite for entry into the established cyclic ketone degradation pathway.
Abiotic Degradation Processes (e.g., Hydrolysis, Phototransformation)
Identification of Environmental Metabolites and Degradation Products
Direct identification of environmental metabolites of this compound is not available in the scientific literature. However, based on the proposed biodegradation pathway, a series of potential degradation products can be predicted.
Table of Potential Environmental Metabolites of this compound
| Potential Metabolite | Chemical Formula | Predicted Formation Pathway |
|---|---|---|
| 1-Ethylcyclododecanone | C₁₄H₂₆O | Initial microbial oxidation of the tertiary alcohol. |
| 13-Ethyl-13-tridecanolide | C₁₄H₂₆O₂ | Baeyer-Villiger mono-oxidation of 1-Ethylcyclododecanone. |
| 12-Hydroxy-12-ethyl-dodecanoic acid | C₁₄H₂₈O₃ | Hydrolytic ring-opening of the lactone intermediate. |
| Various dicarboxylic acids | Variable | Subsequent oxidative degradation of the ring-opened structure. |
The analysis of environmental samples from areas with potential contamination would be necessary to confirm the presence of these predicted metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) would be essential for the identification of these transformation products. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-1-cyclododecanol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves functionalization of cyclododecane derivatives. A common approach is Friedel-Crafts alkylation using ethyl halides, followed by hydrolysis. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. Quantify impurities via high-performance liquid chromatography (HPLC) with a C18 column and UV detection .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like diethylated analogs.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H NMR to identify ethyl group protons (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~1.5–2.0 ppm, broad). Infrared (IR) spectroscopy confirms hydroxyl stretching (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₂₈O, exact mass: 212.2140 g/mol) .
- Data Interpretation : Cross-reference NMR splitting patterns with computational simulations (e.g., DFT-based chemical shift predictions) to resolve overlapping signals.
Q. How can researchers assess the thermodynamic stability of this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting points and phase transitions. Computational methods like molecular dynamics (MD) simulations can predict conformational stability, focusing on steric strain in the cyclododecane ring .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Design kinetic studies using acid-catalyzed ring-opening reactions (e.g., with H₂SO₄). Compare reaction rates with less sterically hindered analogs (e.g., 1-methyl-1-cyclododecanol) via pseudo-first-order kinetics. Use X-ray crystallography or density functional theory (DFT) to map spatial hindrance from the ethyl group .
- Data Contradiction : If experimental rates conflict with computational predictions, re-evaluate solvent effects or transition-state approximations in DFT models .
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Apply multi-dimensional NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments. For conflicting mass spectrometry results, use tandem MS (MS/MS) with collision-induced dissociation (CID) to confirm fragmentation pathways. Validate via independent synthesis of proposed structures .
- Statistical Rigor : Report confidence intervals for peak integration and use multivariate analysis (e.g., PCA) to identify outlier datasets .
Q. Can computational models predict the environmental fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P). Validate with experimental data from OECD 301F ready biodegradability tests. Compare predicted vs. observed hydrolysis rates under varying pH conditions .
- Limitations : Address model uncertainties by incorporating solvent-accessible surface area (SASA) metrics to improve hydrophobicity predictions .
Experimental Design & Data Analysis
Q. How should researchers design controlled studies to investigate the biological activity of this compound?
- Methodological Answer : Employ a PICO framework:
- Population : In vitro cell lines (e.g., HepG2 for hepatotoxicity).
- Intervention : Dose-response assays (0.1–100 µM).
- Comparison : Negative controls (vehicle-only) and positive controls (e.g., cyclododecanol).
- Outcome : IC₅₀ values via MTT assays.
Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What protocols ensure reproducibility in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
